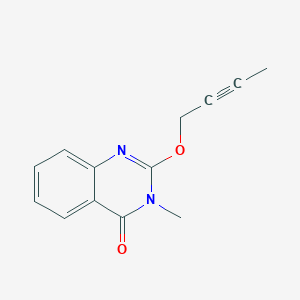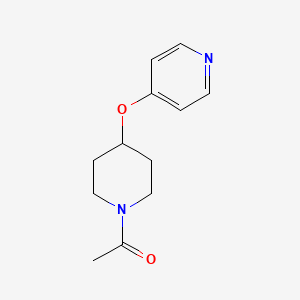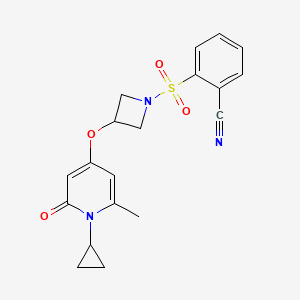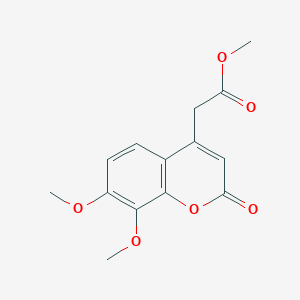
2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(But-2-yn-1-yloxy)benzene” is an organic compound that has gained attention due to its potential application in various fields . It’s a part of the benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group .
Molecular Structure Analysis
The molecular structure of “2-(But-2-yn-1-yloxy)benzene” includes a molecular formula of C10H10O and a molecular weight of 146.18600 . It’s important to note that this is a related compound and the structure of “2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one” may differ.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been used in various chemical reactions. For instance, “2-(But-2-yn-1-yloxy)benzene” has been used in reactions with 2-Butyn-1-ol and Phenol .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One of the significant applications of compounds related to 2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one is in cancer research. For instance, a study involving 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, an analogue of the mentioned compound, highlighted its promise as an anticancer lead. This compound exhibited a 62% inhibition of tumor growth in mice at a low dosage without noticeable toxicity. It demonstrated potent antiproliferative activity against a panel of human tumor cell lines and disrupted tumor vasculature, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Synthetic Methodologies
The synthesis of related compounds like 4-amino-isoquinolin-1(2H)-one and oxazole derivatives through C–H bond functionalization has been facilitated by catalyst-controlled methodologies. These approaches utilize Cp*Rh(III) catalysts and exhibit good functional group tolerance and excellent regioselectivity, underlining the versatility of such compounds in synthetic organic chemistry (Niu et al., 2018).
Structure Elucidation
In another study, the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine was explored, leading to the formation of isoxazole and oxazole derivatives. This research provided insights into the structural elucidation of reaction products, showcasing the compound's role in advancing understanding of complex chemical reactions (Chimichi et al., 2007).
Eco-friendly Synthesis
The eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids without additional catalysts represents another critical application. This method emphasizes sustainability in chemical synthesis, providing high yields through direct cyclocondensation or one-pot three-component cyclocondensation processes (Chen et al., 2007).
Photophysical Properties
Research into the photophysical properties of dihydroquinazolinone derivatives explores their absorption and emission characteristics. Such studies are essential for applications in materials science, particularly for compounds exhibiting significant changes in photophysical properties depending on solvent polarity. This research underscores the potential of dihydroquinazolinone derivatives in developing new materials with unique optical properties (Pannipara et al., 2017).
Eigenschaften
IUPAC Name |
2-but-2-ynoxy-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-4-9-17-13-14-11-8-6-5-7-10(11)12(16)15(13)2/h5-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANIGUBYTOWTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC2=CC=CC=C2C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)
![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)
![2-(3-fluoro-4-methoxybenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2591119.png)

![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)

![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)